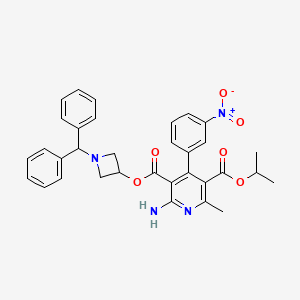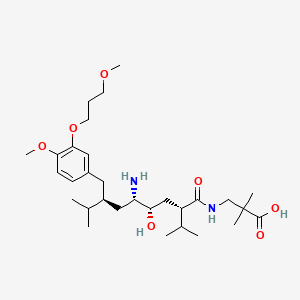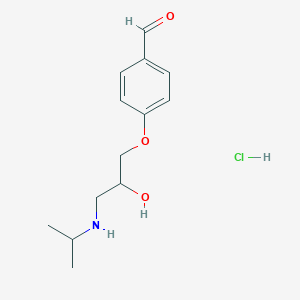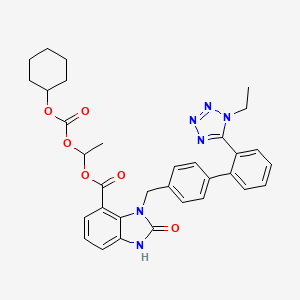
CGP-42456A
Vue d'ensemble
Description
ent-Benazepril is the enantiomer of Benazopril and a less potent antihypertensive.
Applications De Recherche Scientifique
Gestion de l'hypertension artérielle
Bénazépril : est principalement utilisé dans le traitement de l'hypertension artérielle (pression artérielle élevée). Il agit comme un inhibiteur de l'enzyme de conversion de l'angiotensine (ECA), qui aide à détendre les vaisseaux sanguins, abaissant ainsi la pression artérielle et réduisant le risque d'accident vasculaire cérébral et de crise cardiaque {svg_1} {svg_2} {svg_3}.
Traitement de l'insuffisance cardiaque
Des recherches ont montré que le bénazépril pouvait être efficace dans le traitement de l'insuffisance cardiaque. En inhibant l'ECA, il contribue à améliorer l'efficacité du cœur et peut être utilisé en association avec d'autres médicaments cardiaques {svg_4}.
Gestion de la maladie rénale chronique (MRC)
Le bénazépril s'est avéré prometteur pour ralentir la progression de la maladie rénale chronique chez les patients hypertendus. Il contribue à protéger les reins en réduisant la pression à l'intérieur des glomérules, de minuscules vaisseaux sanguins situés dans les reins {svg_5}.
Néphropathie diabétique
Chez les patients diabétiques, le bénazépril peut être utilisé pour traiter la néphropathie diabétique, un type de lésion rénale causée par des taux élevés de sucre dans le sang pendant une longue période. Il contribue à réduire la protéinurie et à ralentir les dommages rénaux {svg_6}.
Médecine vétérinaire
Le bénazépril est également utilisé en médecine vétérinaire pour traiter les maladies cardiaques et rénales chez les chats et les chiens. Il est similaire à son application chez l'homme, où il aide à gérer l'hypertension et l'insuffisance cardiaque chez les animaux {svg_7}.
Précurseur potentiel pour la synthèse de l'acide polyaspartique
Dans le domaine des biopolymères, le CGP-42456A a été exploré comme précurseur potentiel pour la synthèse de l'acide polyaspartique. Cette application est importante dans le développement de polymères biodégradables {svg_8}.
Production de dipeptides dérivés du CGP
Le this compound pourrait être utilisé pour la production de dipeptides dérivés du CGP. Ces dipeptides ont des applications potentielles dans divers domaines, notamment les produits pharmaceutiques et la biotechnologie {svg_9}.
Échafaudage tissulaire en ingénierie biomédicale
Des modifications du this compound ont été étudiées pour une utilisation dans l'échafaudage tissulaire. Cela implique la création de structures qui peuvent soutenir la croissance et la régénération des tissus, ce qui est crucial en médecine régénérative {svg_10}.
Mécanisme D'action
Target of Action
CGP-42456A, also known as Benazepril, is primarily targeted at the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin system . By inhibiting ACE, this compound prevents the formation of angiotensin II from angiotensin I . This leads to a decrease in vasoconstriction and aldosterone secretion, ultimately reducing blood pressure .
Pharmacokinetics
Benazepril, the prodrug form of this compound, is metabolized by the liver into its active form, benazeprilat . The pharmacokinetic properties of this compound include nuclease degradation, protein binding, plasma clearance, tissue distribution, cellular uptake, and subcellular localization . Significant bioavailabilities of this compound were achieved following subcutaneous, intra-peritoneal, and intra-tracheal administration .
Result of Action
The primary result of this compound’s action is the reduction of blood pressure . By inhibiting ACE and preventing the formation of angiotensin II, this compound induces vasodilation and reduces aldosterone secretion . This leads to a decrease in blood volume and blood pressure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the liver’s ability to metabolize the prodrug into its active form can be affected by liver health and function . Additionally, the bioavailability of this compound can be influenced by the method of administration, with significant bioavailabilities achieved following subcutaneous, intra-peritoneal, and intra-tracheal administration .
Propriétés
IUPAC Name |
2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCFTKFZXHTYIP-WOJBJXKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98626-50-7, 131064-75-0 | |
| Record name | Benazepril, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098626507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP-42456A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131064750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENAZEPRIL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX47FSF9B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENAZEPRIL, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZV52P36A9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of benazepril?
A1: Benazepril itself is inactive. It undergoes hydrolysis in vivo to form its active metabolite, benazeprilat. Benazeprilat exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE). []
Q2: How does ACE inhibition impact the renin-angiotensin-aldosterone system (RAAS)?
A2: ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, benazepril reduces the formation of angiotensin II. This leads to vasodilation, a decrease in aldosterone secretion, and ultimately, a reduction in blood pressure. []
Q3: What are the downstream effects of ACE inhibition by benazepril?
A3: Inhibiting ACE through benazepril administration leads to several beneficial effects, including:
- Vasodilation: Reduced angiotensin II levels result in relaxation of blood vessels, lowering blood pressure. []
- Reduced Aldosterone Secretion: Lower angiotensin II levels lead to decreased aldosterone release from the adrenal glands. This reduces sodium and water retention in the kidneys, further contributing to blood pressure control. []
- Cardioprotection: Benazepril has been shown to improve cardiac function in patients with heart failure and reduce the progression of diabetic nephropathy. [, ]
Q4: Does benazepril impact other vasoactive substances besides angiotensin II?
A4: Research suggests that benazepril can also influence the balance of other vasoactive substances. For instance, in a study using a rat model of ventricular remodeling, benazepril was found to decrease the levels of angiotensin II and thromboxane A2 (a vasoconstrictor) while increasing the levels of prostacyclin (a vasodilator). This indicates that benazepril's effects might extend beyond solely inhibiting ACE. []
Q5: What is the molecular formula and weight of benazepril?
A5: The molecular formula of benazepril is C24H28N2O5, and its molecular weight is 424.49 g/mol.
Q6: Are there any studies characterizing impurities found in benazepril?
A6: Yes, one study successfully isolated and characterized an unknown impurity present in benazepril using various chromatographic and spectroscopic methods. The impurity was identified as a hydroxylated benazepril derivative with the molecular formula C24H28N2O6, suggesting the presence of a hydroxyl function on the C17 carbon atom of the benazepril molecule. []
Q7: What are the primary applications of benazepril in veterinary medicine?
A7: In veterinary medicine, benazepril is approved for use in dogs with chronic heart failure, particularly those with chronic valvular disease. It is also recommended for dogs and cats with chronic renal failure. []
Q8: How does benazepril affect proteinuria and renal function in animal models?
A8: Studies in rats have shown that benazepril can reduce proteinuria and improve renal function in various models of kidney disease. For instance, in a rat model of diabetic nephropathy, benazepril treatment significantly reduced urinary protein excretion and improved glomerular filtration rate. [, ]
Q9: What is the effect of benazepril on cardiac function in animal models of heart failure?
A9: Benazepril has demonstrated beneficial effects on cardiac function in animal models of chronic heart failure. For example, in rats with chronic heart failure induced by abdominal aorta constriction, benazepril treatment improved heart function parameters such as left ventricular systolic blood pressure and left ventricular diastolic pressure. [, ]
Q10: Are there studies investigating the combination of benazepril with other drugs?
A10: Yes, several studies have investigated the effects of benazepril in combination with other medications:
- Benazepril and Valsartan: A study on nephrotic rats revealed that combining benazepril and valsartan was more effective at inducing the expression of the cell cycle inhibitor P27 in renal cells compared to monotherapy with either drug. []
- Benazepril and Salvia Miltiorrhiza: Combining benazepril with extracts of Salvia miltiorrhiza, a traditional Chinese medicine, demonstrated greater efficacy in improving glomerular filtration rate and reducing proteinuria in diabetic nephropathy patients compared to benazepril alone. []
- Leflunomide and Benazepril: This combination was found to be more effective than monotherapy in improving renal function and reducing renal injury in a rat model of diabetic nephropathy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4S,5S,7R)-5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B600914.png)
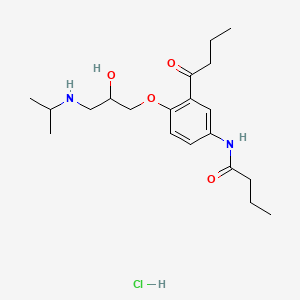
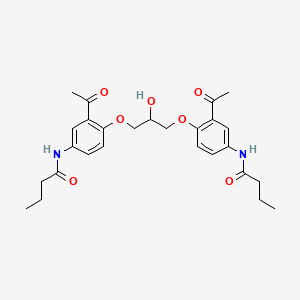
![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)
